D-Alloisoleucine D-Alloisoleucine D-alloisoleucine zwitterion is a D-alpha-amino acid zwitterion resulting from a transfer of a proton from the carboxy group to the amino group of D-alloisoleucine; major species at pH 7.3. It is an enantiomer of a L-alloisoleucine zwitterion. It is a tautomer of a D-alloisoleucine.
Brand Name: Vulcanchem
CAS No.: 1509-35-9
VCID: VC21542818
InChI: InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5+/m0/s1
SMILES: CCC(C)C(C(=O)O)N
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol

D-Alloisoleucine

CAS No.: 1509-35-9

VCID: VC21542818

Molecular Formula: C6H13NO2

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

D-Alloisoleucine - 1509-35-9

Description D-alloisoleucine zwitterion is a D-alpha-amino acid zwitterion resulting from a transfer of a proton from the carboxy group to the amino group of D-alloisoleucine; major species at pH 7.3. It is an enantiomer of a L-alloisoleucine zwitterion. It is a tautomer of a D-alloisoleucine.
CAS No. 1509-35-9
Product Name D-Alloisoleucine
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
IUPAC Name (2R,3S)-2-amino-3-methylpentanoic acid
Standard InChI InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5+/m0/s1
Standard InChIKey AGPKZVBTJJNPAG-CRCLSJGQSA-N
Isomeric SMILES CC[C@H](C)[C@H](C(=O)[O-])[NH3+]
SMILES CCC(C)C(C(=O)O)N
Canonical SMILES CCC(C)C(C(=O)[O-])[NH3+]
Physical Description White crystalline powder; odourless
Solubility Soluble in water; Insoluble in ether
Insoluble (in ethanol)
Synonyms D-Alloisoleucine;D-allo-isoleucine;1509-35-9;(2R,3S)-2-amino-3-methylpentanoicacid;Allo-D-isoleucine;Hile;DL-Allo-isoleucine;threo-D-Isoleucine;EINECS216-143-9;BRN1721794;DL-Alloisoleucine;Alloisoleucine,D-;3107-04-8;H-DL-Ile-OH;D-allo-Ile-OH;H-DL-allo-lle-OH;AmbotzHAA1029;PubChem12311;4-04-00-02777(BeilsteinHandbookReference);(-)-D-allo-isoleucine;AC1L3RQK;I0380_SIGMA;SCHEMBL288159;Jsp002888;UNII-886W169S1R
PubChem Compound 94206
Last Modified Aug 15 2023

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